![molecular formula C15H15BrClNO4S B2756395 Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-ethoxy-1-benzothiophene-3-carboxylate CAS No. 356586-64-6](/img/structure/B2756395.png)

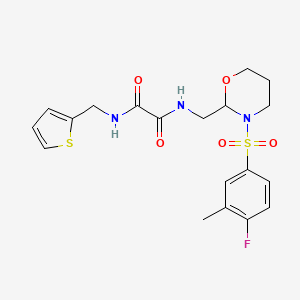

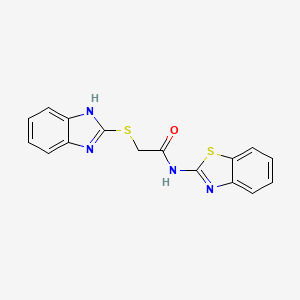

Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-ethoxy-1-benzothiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a benzothiophene derivative. Benzothiophene is a polycyclic aromatic compound and is also a heterocycle. It has a structure similar to benzofuran, with a sulfur atom replacing the oxygen atom .

Molecular Structure Analysis

The molecule contains a benzothiophene moiety, which is a fused ring system consisting of a benzene ring and a thiophene ring. It also has an ethoxy group attached to the 7-position, a bromo group at the 6-position, and a chloroacetyl amino group at the 2-position.Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The bromo group could be displaced in a nucleophilic substitution reaction. The chloroacetyl group could also undergo nucleophilic acyl substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, the presence of the benzothiophene moiety might make the compound aromatic and relatively stable. The bromo and chloroacetyl groups might make the compound reactive .Applications De Recherche Scientifique

Synthesis and Biological Activities

Pharmacologically Active Derivatives

Research has explored the conversion of similar compounds into various derivatives with potential pharmacological activities. These studies involve bromination and reactions with different chemical reagents to produce compounds that have been preliminarily studied for their pharmacological properties (Chapman et al., 1971).

Antimicrobial and Anti-inflammatory Agents

Compounds derived from ethyl benzothiophene carboxylate have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Such research indicates the potential for developing new therapeutic agents based on benzothiophene derivatives (Narayana et al., 2006).

Cytotoxic Agents

A series of novel thiophene and benzothiophene derivatives have been synthesized and evaluated as anti-cancer agents, showing activity against various tumor cell lines. This highlights the potential of such compounds in cancer therapy (Mohareb et al., 2016).

Synthesis Techniques

Innovative synthesis techniques have been developed for benzothiophene derivatives, showcasing the versatility and potential of these compounds in various scientific and pharmacological applications (Rajeswaran & Srinivasan, 1994).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2-aminothiazole-based compounds, have been associated with several biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .

Mode of Action

These compounds often act by binding to specific receptors or enzymes, thereby modulating their activity .

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not well-studied, it’s plausible that it influences pathways related to its biological activities. For instance, in its role as an anticancer agent, it might affect cell proliferation and apoptosis pathways. As an antioxidant, it could interact with pathways involved in oxidative stress .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential biological activities. For example, as an anticancer agent, it might inhibit cell proliferation and induce apoptosis. As an antioxidant, it could neutralize reactive oxygen species, thereby protecting cells from oxidative damage .

Safety and Hazards

Orientations Futures

The future directions for research on this compound would depend on its applications. If it has medicinal properties, future research could focus on improving its potency, selectivity, or safety profile. If it’s used in chemical synthesis, future research could focus on finding more efficient or environmentally friendly ways to synthesize it .

Propriétés

IUPAC Name |

ethyl 6-bromo-2-[(2-chloroacetyl)amino]-7-ethoxy-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrClNO4S/c1-3-21-12-9(16)6-5-8-11(15(20)22-4-2)14(23-13(8)12)18-10(19)7-17/h5-6H,3-4,7H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBSQQKQNJUCHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC2=C1SC(=C2C(=O)OCC)NC(=O)CCl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-ethoxy-1-benzothiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide](/img/structure/B2756318.png)

![1-(4-Methylpiperidin-1-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2756319.png)

![3-[(2-chlorophenyl)methylsulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide](/img/structure/B2756321.png)

![ethyl 2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2756327.png)

![6-(4-Ethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2756331.png)